molecular formula C4H6N4 B14299527 1-Ethenyl-1H-1,2,4-triazol-5-amine CAS No. 114607-35-1

1-Ethenyl-1H-1,2,4-triazol-5-amine

Cat. No.: B14299527
CAS No.: 114607-35-1
M. Wt: 110.12 g/mol
InChI Key: XFDNBEQYMXJREE-UHFFFAOYSA-N
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Description

1-Ethenyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-1H-1,2,4-triazol-5-amine typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions, such as elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized triazoles.

Scientific Research Applications

1-Ethenyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethenyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

1-Ethenyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, which can be tailored for various applications.

Properties

114607-35-1

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

IUPAC Name

2-ethenyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C4H6N4/c1-2-8-4(5)6-3-7-8/h2-3H,1H2,(H2,5,6,7)

InChI Key

XFDNBEQYMXJREE-UHFFFAOYSA-N

Canonical SMILES

C=CN1C(=NC=N1)N

Origin of Product

United States

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